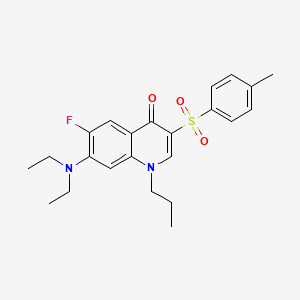
7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one, also known as DF-4, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. DF-4 is a member of the quinoline family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Living Cancer Cell Imaging
This compound has been utilized in the field of biomedical imaging , particularly for living cancer cell imaging . Its photophysical properties allow it to be used as a fluorescent probe, providing high contrast and specificity in imaging applications. The ability to track and visualize cancer cells in real time offers significant advantages for both research and clinical diagnostics .
Synthesis of Quinolone Chalcones
Researchers have synthesized new quinolone chalcones using this compound, exploring their photophysical properties and theoretical studies . These chalcones have potential applications in organic electronics and photonics , where they can be used as components in organic light-emitting diodes (OLEDs) or as part of solar cell materials .
Dye Aggregation and Complex Formation
The compound has been studied for its tendency to form aggregates and complexes , particularly in the context of dye aggregation . Understanding these properties is crucial for the development of dyes with consistent optoelectronic properties, which are essential for applications like laser dyes , fluorescent labels , and biomedical inhibitors .
Optoelectronic Applications
Due to its unique optical properties, this compound is a candidate for various optoelectronic applications . It can be used in the design of organic dyes with tailored aggregation tendencies or antiaggregation characteristics, which is important for achieving desired performance in devices like sensors and displays .
Molecular Design for Organic Dyes
The compound’s structure and behavior in different solvents have been analyzed to inform the molecular design of organic dyes. This includes understanding its intramolecular hydrogen bonding and how it affects molecular conformation and optoelectronic properties. Such insights are valuable for creating dyes with specific functions for scientific and industrial applications .
Biomedical Applications
In the realm of biomedicine , the compound’s properties make it suitable for use as an inhibitor in various therapeutic applications. Its ability to interact with biological molecules can be harnessed to inhibit processes that contribute to diseases, offering a pathway for the development of new medications and treatment methods .
Mechanism of Action
Target of Action
Similar compounds such as coumarins have been extensively investigated for their diverse biological activities . They are known for their superior thermal stability and outstanding optical properties .
Mode of Action
It is known that the compound’s structure, particularly the bridging position between the benzimidazole and coumarin moiety, significantly affects its uv-vis absorption and fluorescence emission properties .
Biochemical Pathways
Coumarin derivatives are widely used as fluorescent probes, nonlinear optical chromophores, laser dyes, fluorescent whiteners, and solar energy collectors . This suggests that they may interact with various biochemical pathways related to these functions.
Result of Action
The compound’s significant effect on uv-vis absorption and fluorescence emission properties suggests that it may interact with cellular components in a way that affects these properties .
Action Environment
The compound’s significant optical properties suggest that factors such as light exposure could potentially influence its action .
properties
IUPAC Name |
7-(diethylamino)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-5-12-26-15-22(30(28,29)17-10-8-16(4)9-11-17)23(27)18-13-19(24)21(14-20(18)26)25(6-2)7-3/h8-11,13-15H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWKOSGSMMBVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

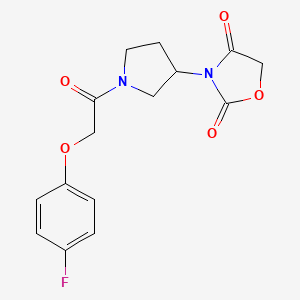
![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)
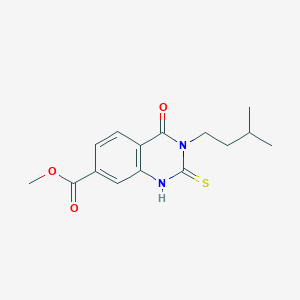

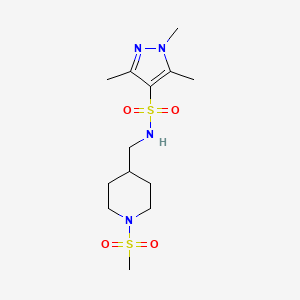
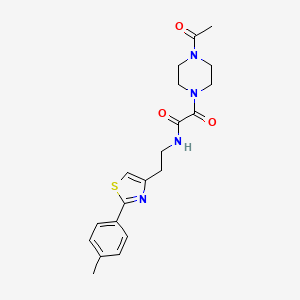
![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2988606.png)
![3-bromo-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2988609.png)
![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/no-structure.png)
![5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2988611.png)

